

Pharmacokinetic and pharmacodynamic analysis of (R)-DZD1516

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-DZD1516

Cat. No.: B12382435

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Application Notes and Protocols for (R)-DZD1516

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DZD1516 is a potent, reversible, and highly selective HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase inhibitor (TKI) designed for significant blood-brain barrier penetration.[1][2][3][4] This makes it a promising therapeutic agent for HER2-positive cancers, particularly those with central nervous system (CNS) metastases, a common occurrence in patients with metastatic breast cancer.[2][3] **(R)-DZD1516** has demonstrated encouraging preclinical and clinical activity, with a favorable safety profile.[1][2] These application notes provide a summary of its pharmacokinetic and pharmacodynamic properties and detailed protocols for its analysis.

Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **(R)-DZD1516** and its active metabolite, DZ2678.

Table 1: In Vitro Pharmacodynamics of (R)-DZD1516

Parameter	Value	Cell Line/Assay Condition
HER2 Kinase Inhibition (IC50)	0.56 nM	Enzymatic Assay
pHER2 Inhibition (IC50)	4.4 nM	BT474C1 cells
pEGFR Inhibition (IC50)	1455 nM	A431 cells
Selectivity (pEGFR/pHER2)	>300-fold	
Cell Proliferation (GI50)	20 nM	HER2+ cells
hERG IC50	3.29 μ M	In vitro safety pharmacology

Table 2: In Vivo Pharmacodynamics of (R)-DZD1516 in Xenograft Models

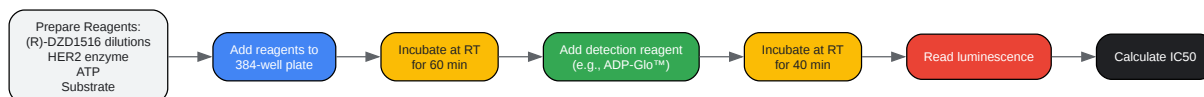
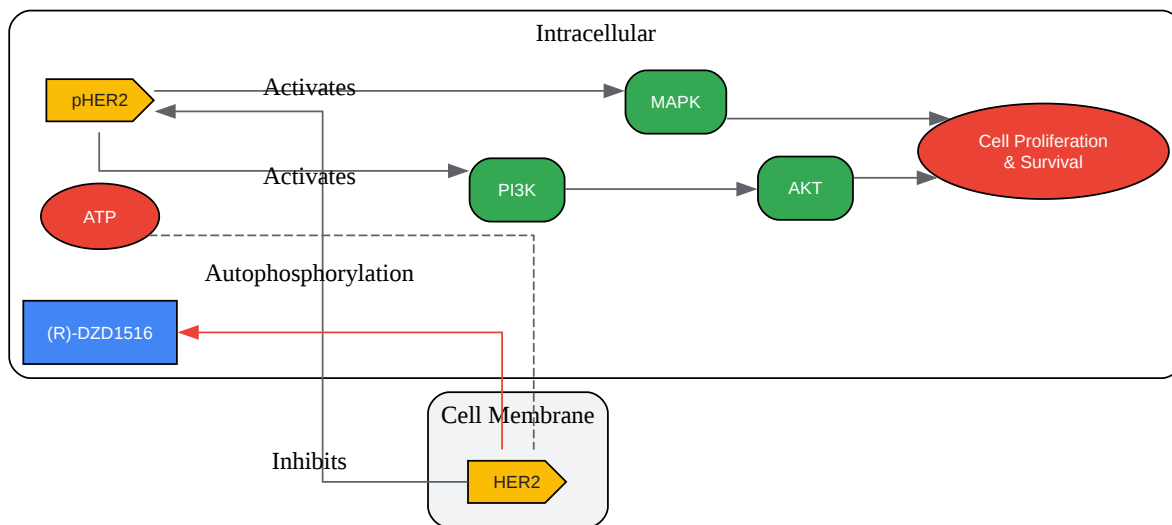
Animal Model	Dosage	Effect
Subcutaneous Xenograft	50 mg/kg	>94% pHER2 inhibition at 0.25h, lasting for 6h
150 mg/kg	89% pHER2 inhibition, lasting for 24h	
Brain Metastasis Model	100 mg/kg	48% Tumor Growth Inhibition (TGI)
150 mg/kg	79% TGI	
Leptomeningeal Metastasis Model	100 mg/kg	57% TGI
150 mg/kg	81% TGI	

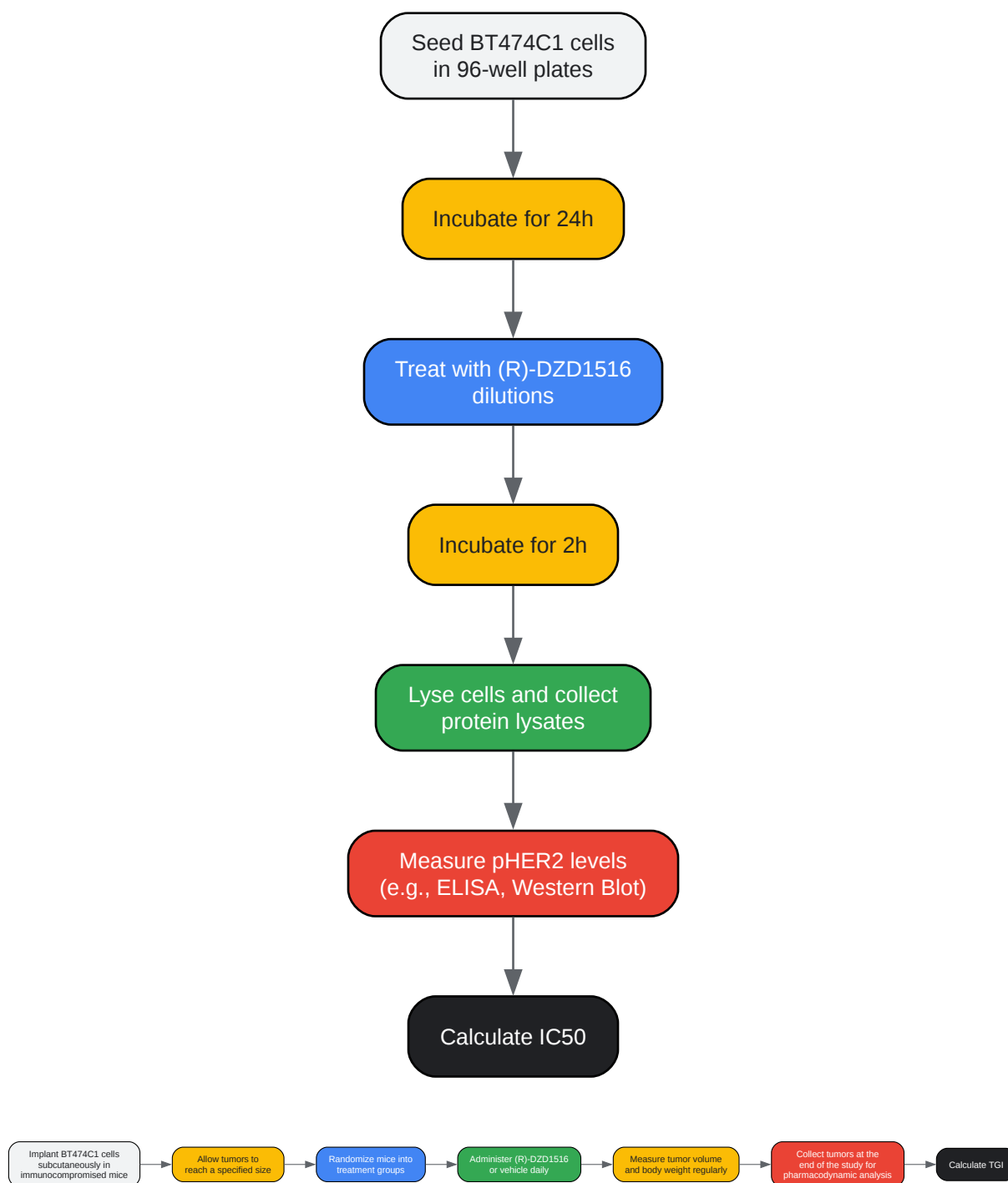
Table 3: Pharmacokinetic Parameters of (R)-DZD1516 and its Active Metabolite (DZ2678)

Parameter	(R)-DZD1516	DZ2678	Species/Condition
Elimination Half-life	~15-19 hours	Not specified	Human
Accumulation (AUC)	~2-fold on multiple doses	Not specified	Human
CNS Penetration (Kp,uu,CSF)	2.1	0.76	Human
P-gp and BCRP Substrate	No	No	In vitro

Signaling Pathway

(R)-DZD1516 is an ATP-competitive inhibitor that targets the HER2 receptor tyrosine kinase. By binding to the ATP pocket, it prevents the autophosphorylation of HER2, thereby inhibiting downstream signaling pathways such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.





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References

- 1. mdpi.com [mdpi.com]
- 2. Preclinical Models of Brain Metastases in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical activity of DZD1516, a full blood–brain barrier-penetrant, highly selective HER2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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